N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C14H9Cl3FNO2. It is known for its unique structure, which includes a thiazole ring, a fluorophenyl group, and a trichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with 2,4,6-trichlorophenol in the presence of a thiazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure the formation of the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trichlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring and the substituted phenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(4-Chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(4-Methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to its analogs.
Properties
CAS No. |
61384-06-3 |
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Molecular Formula |
C17H10Cl3FN2O2S |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H10Cl3FN2O2S/c1-8(24)22-17-23-14(9-2-4-11(21)5-3-9)16(26-17)25-15-12(19)6-10(18)7-13(15)20/h2-7H,1H3,(H,22,23,24) |
InChI Key |
UZQNAZBEADJMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)OC2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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